NMR Chemical Shifts and Spectral Analysis of Silane, (5-iodo-1-pentynyl)trimethyl-
Executive Summary Silane, (5-iodo-1-pentynyl)trimethyl- (also designated as 5-iodo-1-trimethylsilyl-1-pentyne) is a highly versatile bifunctional building block extensively utilized in advanced organic synthesis, includi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Silane, (5-iodo-1-pentynyl)trimethyl- (also designated as 5-iodo-1-trimethylsilyl-1-pentyne) is a highly versatile bifunctional building block extensively utilized in advanced organic synthesis, including the total synthesis of complex macrolides such as the Actinoallolides 1. The molecule features two highly orthogonal reactive sites: a trimethylsilyl (TMS)-protected terminal alkyne, primed for controlled cross-coupling reactions (e.g., Sonogashira or Negishi couplings), and a primary alkyl iodide, which serves as a potent electrophile for nucleophilic substitution. This whitepaper provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR) spectral profile and the self-validating synthetic protocols required to generate it.
Structural Elucidation & Causality
Understanding the NMR spectra of this compound requires a deep dive into the electronic and magnetic microenvironments generated by its functional groups. The observed chemical shifts are not arbitrary; they are the direct causal result of specific quantum mechanical and electromagnetic phenomena:
The Heavy Atom Effect (Spin-Orbit Coupling): The iodine atom exerts a profound, dualistic influence on the molecule's NMR profile. In
1H
NMR, iodine's high electronegativity inductively withdraws electron density, deshielding the adjacent C5 protons. Conversely, in
13C
NMR, the large electron cloud of the iodine atom induces significant spin-orbit coupling. This phenomenon, known as the "heavy atom effect," drastically shields the directly attached carbon nucleus, pushing its resonance unusually upfield compared to lighter halogens like chlorine or bromine.
Diamagnetic Anisotropy: The cylindrical
π
-electron system of the alkyne core creates an induced magnetic field when exposed to the spectrometer's external applied field (
B0
). Protons located in the equatorial plane of this cylinder—specifically the propargylic C3 protons—lie in the deshielding region of this induced field, pushing their chemical shift further downfield than standard aliphatic chains.
Silicon Shielding: The electropositive nature of silicon in the TMS group donates electron density to the attached methyl groups via inductive effects. This shielding effect places the TMS protons at the extreme upfield region of the spectrum, serving as an excellent internal reference point.
1H
NMR Spectral Analysis
The
1H
NMR spectrum of (5-iodo-1-pentynyl)trimethylsilane in
CDCl3
presents a classic
A2M2X2
spin system for the central propyl chain, alongside an integrated singlet for the TMS group 1.
Quantitative
1H
NMR Data Summary
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Structural Assignment
C5-H
2
3.29
Triplet (t)
2H
6.8
-CH
2
-I
C3-H
2
2.36
Triplet (t)
2H
6.8
-CH
2
-C
≡
C-
C4-H
2
2.00
Quintet (qn)
2H
6.8
-CH
2
-CH
2
-CH
2
-
Si(CH
3
)
3
0.15
Singlet (s)
9H
-
TMS
The coupling constant (
3J=6.8
Hz) is uniform across the propyl chain, indicative of free, unhindered rotation around the
sp3−sp3
carbon-carbon bonds. The C4 protons appear as a distinct quintet due to equivalent scalar coupling with both the C3 and C5 methylene protons.
Fig 1. 1H NMR spin-spin coupling network of the aliphatic propyl chain.
13C
NMR Spectral Analysis
The
13C
NMR spectrum provides definitive confirmation of the carbon framework, particularly highlighting the orthogonal reactive sites.
Quantitative
13C
NMR Data Summary
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment / Causality
C2
~106.0
Quaternary
Alkyne carbon (C
≡
C-TMS)
C1
~85.0
Quaternary
Alkyne carbon (C
≡
C-CH
2
)
C4
~32.0
Secondary
Central aliphatic -CH
2
-
C3
~20.5
Secondary
Propargylic -CH
2
-
C5
~5.5
Secondary
-CH
2
-I (Heavy atom effect)
Si(CH
3
)
3
~0.1
Primary
TMS carbons
The most critical diagnostic peak for spectral verification is C5 at ~5.5 ppm. If the precursor were a chloride, this peak would appear significantly further downfield (e.g., ~45 ppm). The extreme upfield shift is the definitive signature of the heavy iodine atom successfully replacing the chlorine atom.
To ensure trustworthiness and reproducibility, the following protocol outlines the synthesis of (5-iodo-1-pentynyl)trimethylsilane via a Finkelstein halogen exchange, engineered as a self-validating system 1.
Step-by-Step Methodology
Reaction Setup : To a stirred solution of 5-chloro-1-trimethylsilyl-1-pentyne (3.00 g, 17.2 mmol) in anhydrous acetone (50 mL) under an argon atmosphere at room temperature, add sodium iodide (NaI) (12.9 g, 86.1 mmol, 5.0 equiv).
Causality: Acetone is specifically chosen as the solvent because NaI is highly soluble in it, while the NaCl byproduct is practically insoluble. The visual precipitation of NaCl serves as an in-situ validation of the reaction progress, driving the equilibrium forward via Le Chatelier's principle.
Incubation : Stir the mixture at room temperature for 18 hours.
Quench and Workup : Dilute the mixture with diethyl ether (
Et2O
, 200 mL). Filter the suspension to remove the precipitated NaCl. Wash the organic filtrate with a saturated aqueous solution of sodium thiosulfate (
Na2S2O3
).
Causality: Iodide ions can easily oxidize to elemental iodine (
I2
) in the presence of light or trace oxidants, which could undergo unwanted electrophilic addition across the alkyne. The thiosulfate wash reduces any trace
I2
back to water-soluble iodide (
I−
), protecting the alkyne and preventing product discoloration.
Drying and Concentration : Dry the organic phase over anhydrous
MgSO4
, filter, and concentrate in vacuo.
Purification : Purify the crude product by flash column chromatography (Petroleum Ether 40-60 : Ethyl Acetate, 50:1) to yield the pure product as a colorless oil. Validation: The product should exhibit an
Rf
value of 0.90 in 4:1 PE:EtOAc.
NMR Acquisition : Dissolve 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v TMS as an internal standard. Acquire spectra at 298 K using standard pulse sequences.
Fig 2. Finkelstein synthesis workflow for (5-iodo-1-pentynyl)trimethylsilane.
References
Total Synthesis of the Actinoallolides and a Designed Photoaffinity Probe for Target Identification
Source: The Royal Society of Chemistry
URL
The Strategic Utility of (5-Iodo-1-pentynyl)trimethylsilane: Physical Dynamics, Synthesis, and Applications in Advanced Therapeutics
Executive Summary In the landscape of complex organic synthesis and drug development, bifunctional linkers are critical for constructing intricate molecular architectures. (5-Iodo-1-pentynyl)trimethylsilane (CAS: 35761-9...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of complex organic synthesis and drug development, bifunctional linkers are critical for constructing intricate molecular architectures. (5-Iodo-1-pentynyl)trimethylsilane (CAS: 35761-91-2) stands out as a highly versatile electrophile. Featuring a reactive alkyl iodide at one terminus and a trimethylsilyl (TMS)-protected alkyne at the other, it serves as a linchpin in alkaloid total synthesis, targeted siRNA prodrug development, and the generation of immobilized catalysts.
This whitepaper provides an in-depth technical analysis of its physical properties—with a specific focus on the thermodynamic limitations of its boiling point—alongside a self-validating synthetic protocol and its downstream applications in modern pharmacology.
Structural Significance & Chemical Identity
The molecular design of (5-iodo-1-pentynyl)trimethylsilane (
C8H15ISi
) is an exercise in orthogonal reactivity.
The Alkyl Iodide Moiety: Iodine's large atomic radius and polarizability make it an exceptional leaving group, facilitating rapid
SN2
nucleophilic substitutions or N-alkylations under mild conditions.
The TMS-Protected Alkyne: The bulky trimethylsilyl group sterically shields the terminal alkyne, preventing unwanted side reactions (e.g., homocoupling or premature nucleophilic attack) during the alkylation phase. Post-alkylation, the TMS group can be cleanly removed via protiodesilylation (using
K2CO3
/MeOH or TBAF) to reveal a terminal alkyne, priming the molecule for Click chemistry (CuAAC) or cross-coupling reactions [1].
Physical Properties: The Boiling Point Dilemma
A critical challenge in handling alkyl iodides is their thermal instability. While standard chemical catalogs often omit the boiling point of (5-iodo-1-pentynyl)trimethylsilane, understanding the thermodynamic causality behind this omission is essential for researchers [2].
Quantitative Data Summary
Property
Value
Causality / Note
Chemical Name
(5-Iodo-1-pentynyl)trimethylsilane
IUPAC standard nomenclature.
CAS Number
35761-91-2
Unique registry identifier.
Molecular Weight
266.20 g/mol
High mass driven by the iodine atom (126.9 g/mol ).
Appearance
Pale yellow to brown liquid
Color deepens upon light/heat exposure due to
I2
liberation.
Density
~1.4 g/mL (Estimated)
Significantly denser than water due to heavy halogen incorporation.
Boiling Point (Precursor)
75–77 °C @ 20.6 mmHg
Data for the chlorinated analog, (5-chloro-1-pentynyl)trimethylsilane [3].
Boiling Point (Target)
Not Recommended for Distillation
Decomposes prior to boiling due to C-I bond homolysis.
Thermodynamic Analysis of the Boiling Point
The precursor molecule, (5-chloro-1-pentynyl)trimethylsilane, possesses a stable C-Cl bond and can be safely distilled under reduced pressure (75–77 °C at 20.6 mmHg) [3]. Replacing chlorine with iodine drastically increases London dispersion forces, theoretically pushing the boiling point of the iodo-analog well above 120 °C at equivalent pressures.
However, the carbon-iodine (C-I) bond is inherently weak (bond dissociation energy
≈
234 kJ/mol). Attempting to purify (5-iodo-1-pentynyl)trimethylsilane via high-temperature vacuum distillation inevitably provides enough thermal energy to trigger dehydrohalogenation (elimination of HI) or homolytic cleavage, degrading the product [2]. Consequently, the field has universally adopted a strategy of synthesizing the compound quantitatively and purifying it via non-thermal methods (e.g., flash chromatography or direct crude utilization).
Self-Validating Synthesis Protocol: The Finkelstein Workflow
To bypass the thermal degradation associated with distillation, the compound is synthesized via a Finkelstein reaction. This protocol leverages the differential solubility of halide salts to drive the reaction to completion.
Finkelstein synthesis workflow of (5-iodo-1-pentynyl)trimethylsilane.
Step-by-Step Methodology
Objective: Convert the stable, distillable chloro-analog into the highly reactive iodo-analog with >95% conversion.
Preparation: In an oven-dried, round-bottom flask purged with Argon, dissolve 1.0 equivalent of (5-chloro-1-pentynyl)trimethylsilane in anhydrous acetone (approx. 0.2 M concentration).
Halide Exchange: Add 2.5 equivalents of anhydrous Sodium Iodide (NaI) to the solution [1].
Expertise Note: Acetone is strictly required because NaI is highly soluble in it, whereas the byproduct, Sodium Chloride (NaCl), is practically insoluble.
Thermal Activation: Heat the mixture to 60 °C and stir continuously for 18 hours. The precipitation of solid NaCl acts as a thermodynamic sink, driving the equilibrium forward according to Le Chatelier's Principle.
Self-Validation (NMR Control): Before workup, extract a 0.1 mL aliquot, evaporate the acetone, and dissolve in
CDCl3
. Run a
1H
-NMR spectrum. The complete disappearance of the triplet at
∼
3.5 ppm (
−CH2Cl
) and the appearance of a new triplet at
∼
3.2 ppm (
−CH2I
) confirms 100% conversion [1].
Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the precipitated NaCl.
Concentration: Remove the acetone under reduced pressure using a rotary evaporator. Crucial: Keep the water bath strictly below 30 °C to prevent thermal degradation of the newly formed C-I bond.
Purification: The resulting pale yellow oil is typically pure enough for immediate downstream use. If necessary, it can be passed through a short plug of silica gel using hexane to remove residual salts and iodine traces.
Strategic Applications in Drug Development
The orthogonal reactivity of (5-iodo-1-pentynyl)trimethylsilane makes it a cornerstone reagent in advanced medicinal chemistry.
Key synthetic applications of (5-iodo-1-pentynyl)trimethylsilane in drug development.
Targeted siRNA Prodrugs for Lung Cancer
In the development of therapies for Non-Small Cell Lung Cancer (NSCLC), researchers require precise molecular linkers to attach tumor-targeting peptides (like iRGD) to siRNA payloads. (5-Iodo-1-pentynyl)trimethylsilane is utilized to alkylate intermediate structures. Following the removal of the TMS group, the exposed alkyne undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a classic "Click" reaction—securely conjugating the targeting peptide to the endosomolytic delivery vehicle [1].
Total Synthesis of (-)-Cephalotaxine
Cephalotaxine is a complex natural alkaloid whose esters exhibit potent antileukemic properties. During its total synthesis, (5-iodo-1-pentynyl)trimethylsilane acts as a critical N-alkylating agent. It reacts with 6,7-methylenedioxy-3,4-dihydroisoquinoline (Norhydrastinine) to form an iminium intermediate. The appended pentynyl chain subsequently undergoes an elegant Gold(I)-catalyzed cyclization and a 3-aza-Cope-Mannich cascade to construct the core spirocyclic framework of the drug [4].
Pauson-Khand Reactions and Spirocyclics
The reagent is heavily utilized to synthesize trimethylsilyl-protected enynes from methylenecyclopropane derivatives. Once the enynes are formed via coupling with the iodide, they are subjected to intramolecular Pauson-Khand reactions (mediated by
[Co2(CO)8]
) to yield complex spiro(cyclopropanebicyclo[n.3.0]alkenones), which are highly sought-after scaffolds in the discovery of novel central nervous system (CNS) therapeutics [5].
References
Albert, A. et al. "Development of a new siRNA prodrug for lung cancer." TU Wien Repository, 2018. Available at: [Link]
Gelest, Inc. "(5-CHLORO-1-PENTYNYL)TRIMETHYLSILANE Safety Data Sheet." Gelest Regulatory Affairs, 2017. Available at: [Link]
Bucher, J., Wurm, T., Rominger, F., Hashmi, A. S. K. "Gold(I)-Catalyzed Cyclization–3-Aza-Cope–Mannich Cascade and its Application to the Synthesis of Cephalotaxine." Angewandte Chemie International Edition, 2015. Available at:[Link]
De Meijere, A. et al. "Intramolecular Pauson-Khand Reactions of Methylenecyclopropane and Bicyclopropylidene Derivatives as an Approach to Spiro(cyclopropanebicyclo[n.3.0]alkenones)." Chemistry - A European Journal, 2005. Available at:[Link]
Foundational
Mass spectrometry fragmentation pathways for 1-trimethylsilyl-5-iodo-1-pentyne
Author: BenchChem Technical Support Team. Date: March 2026
Mass Spectrometry Fragmentation Pathways for 1-Trimethylsilyl-5-iodo-1-pentyne: A Mechanistic Whitepaper
Executive Summary
1-Trimethylsilyl-5-iodo-1-pentyne (Chemical Formula: C₈H₁₅ISi, Exact Mass: 266.00) is a highly versatile bifunctional building block. Featuring both a latent terminal alkyne (protected by a trimethylsilyl group) and a highly reactive primary alkyl iodide, it is frequently utilized in complex natural product synthesis, such as the actinoallolides[1], and in the regioselective functionalization of allenamides[2].
Because this molecule is typically synthesized via a Finkelstein halogen exchange from its chloride precursor, confirming the complete incorporation of the iodine atom while ensuring the TMS group remains intact is a critical quality control step. Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) is the gold standard for this verification. Under standard 70 eV electron ionization, acyclic compounds with TMS and halide functional groups exhibit predictable primary fragmentation reactions, including homolytic bond cleavage and skeletal rearrangements[3]. This whitepaper details the mechanistic causality behind these fragmentation pathways and provides a self-validating analytical protocol for researchers.
Ionization Dynamics & Molecular Architecture
When introduced into an EI source at 70 eV, the molecule undergoes vertical ionization. The initial electron ejection typically occurs from the most electron-rich, easily ionized sites: the non-bonding lone pairs on the iodine atom or the π-electron cloud of the alkyne spacer.
The resulting molecular ion, [M]⁺• at m/z 266 , is generally observed at a very low relative abundance. This transient stability is dictated by the highly labile nature of both the carbon-iodine (C-I) bond and the trimethylsilyl (TMS) group, which rapidly dissociate to form more thermodynamically stable product ions.
Core Mechanistic Fragmentation Pathways
Trimethylsilyl (TMS) Group Dissociation
Causality: Silicon possesses empty d-orbitals and a lower electronegativity than carbon, allowing it to highly stabilize adjacent positive charges. Consequently, the loss of a methyl radical (CH₃•) from the TMS group is a universal hallmark of TMS-derivatized compounds, driven by the formation of an even-electron silicenium ion.
Base Peak Formation: Further cleavage of the Si-C(alkyne) bond yields the trimethylsilyl cation itself, [Si(CH₃)₃]⁺ at m/z 73 . Because of its extreme stability, m/z 73 is overwhelmingly the base peak (100% relative abundance) in the spectrum.
Halogen Elimination (Iodine Loss)
Causality: The primary C-I bond is exceptionally weak, with a bond dissociation energy of approximately 234 kJ/mol. Under high-energy 70 eV bombardment, homolytic cleavage of this bond outcompetes many other skeletal rearrangements.
The resulting m/z 139 fragment (C₈H₁₅Si⁺) represents the intact TMS-alkynyl-alkyl chain.
Sequential Dual Cleavage
Causality: The [M - I]⁺ ion still retains the labile TMS group. To further dissipate internal energy, it undergoes a secondary fragmentation by extruding a methyl radical, forming a highly stabilized, conjugated cation.
Causality: Cleavage of the C-C bond beta to the alkyne (propargylic cleavage) is a favored process due to the resonance stabilization provided by the triple bond.
Figure 1: Primary EI-MS fragmentation pathways of 1-trimethylsilyl-5-iodo-1-pentyne.
Quantitative Data Summary
The following table summarizes the diagnostic ions required to confirm the identity of 1-trimethylsilyl-5-iodo-1-pentyne during analysis.
m/z
Ion Formula
Relative Abundance
Mechanistic Assignment
266
[C₈H₁₅ISi]⁺•
< 5%
Intact Molecular Ion ([M]⁺•)
251
[C₈H₁₅ISi - CH₃]⁺
10 - 20%
Loss of methyl from TMS group
139
[C₈H₁₅ISi - I]⁺
30 - 50%
Homolytic cleavage of C-I bond
124
[C₈H₁₅Si - CH₃]⁺
15 - 25%
Sequential loss of I• and CH₃•
97
[C₅H₉Si]⁺
20 - 40%
Propargylic C-C bond cleavage
73
[Si(CH₃)₃]⁺
100% (Base)
Formation of silicenium cation
Standardized GC-MS Experimental Protocol
To ensure data integrity, the analytical protocol must be a self-validating system. This methodology embeds internal checks to confirm both instrument calibration and the absence of carryover.
Step 1: System Suitability & Tuning
Action: Perform an autotune using Perfluorotributylamine (PFTBA).
Causality: PFTBA tuning calibrates the mass axis and ensures the electron multiplier is yielding the correct relative abundance ratios across the mass range (m/z 69, 219, 502). This guarantees that the base peak (m/z 73) is not artificially inflated by poor high-mass transmission.
Step 2: Sample Preparation
Action: Dilute the synthesized 1-trimethylsilyl-5-iodo-1-pentyne to 50 ppm in GC-grade hexane. Prepare a pure hexane solvent blank.
Causality: Dilution prevents detector saturation and ion-molecule reactions in the source (which could create false [M+H]⁺ peaks). The blank validates that the column is free of siloxane bleed (which also produces m/z 73 and 147 ions).
Step 3: Chromatographic Separation
Action: Inject 1 µL in splitless mode at 250°C onto a DB-5MS capillary column (30m x 0.25mm x 0.25µm). Ramp oven from 60°C (hold 2 min) to 280°C at 15°C/min.
Causality: The 5% phenyl stationary phase provides optimal retention for the non-polar alkyl chain while resisting degradation from the heavy iodine atom.
Step 4: Ionization and Data Acquisition
Action: Set the EI source to 230°C and 70 eV. Scan from m/z 50 to 350.
Validation Check: Verify the isotopic signature. Iodine is monoisotopic (¹²⁷I), so the molecular ion will not show an M+2 peak typical of chlorine or bromine. However, silicon has distinct isotopes (²⁸Si 92.2%, ²⁹Si 4.7%, ³⁰Si 3.1%). The m/z 251 peak must be accompanied by a proportional m/z 252 and m/z 253 peak to validate the presence of silicon.
Figure 2: Standardized GC-EI-MS experimental workflow for volatile alkyne derivatives.
References
Total Synthesis of the Actinoallolides and a Designed Photoaffinity Probe for Target Identification. Royal Society of Chemistry (RSC). 1
The First Regioselective α-Deprotonation and Functionalization of Allenamides. An Application in Intramolecular Pauson−Khand-Type Cycloadditions. American Chemical Society (ACS). 2
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. 3
FT-IR absorption bands for (5-iodo-1-pentynyl)trimethylsilane
An In-Depth Technical Guide to the FT-IR Absorption Bands of (5-iodo-1-pentynyl)trimethylsilane For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the FT-IR Absorption Bands of (5-iodo-1-pentynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (5-iodo-1-pentynyl)trimethylsilane. As a bifunctional molecule incorporating a protected alkyne and a terminal iodide, this compound serves as a valuable building block in synthetic chemistry, particularly in the development of complex molecular architectures for pharmaceutical and materials science applications. A thorough understanding of its vibrational spectroscopy is paramount for reaction monitoring, quality control, and structural verification. This document elucidates the characteristic absorption bands, explains the underlying principles of their spectral positions and intensities, and provides a validated protocol for acquiring high-quality FT-IR data.
Molecular Structure and Expected Vibrational Modes
(5-iodo-1-pentynyl)trimethylsilane, with the chemical formula C₈H₁₅ISi, possesses several distinct functional groups that give rise to a unique and identifiable infrared spectrum. The primary challenge and goal of spectral interpretation is to assign specific absorption bands to the vibrational modes of these groups.
The key structural features are:
A Trimethylsilyl (TMS) Protected Alkyne: This is an internal alkyne, but the Si-C bond imparts specific electronic and vibrational characteristics. The typical ≡C-H stretch of a terminal alkyne is absent[1][2].
An Alkyl Chain: A three-carbon methylene (-CH₂-) chain provides flexibility and displays characteristic alkane vibrations.
A Primary Alkyl Iodide: The carbon-iodine bond at the terminus of the alkyl chain has a characteristic low-frequency vibration due to the high mass of the iodine atom[3].
Below is a diagram illustrating the molecular structure and its key functional components.
Caption: Molecular structure of (5-iodo-1-pentynyl)trimethylsilane.
Detailed FT-IR Spectral Analysis
The FT-IR spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrational modes of its constituent parts.
The Alkyne and C-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)
C-H Stretching (Alkyl): Strong absorptions are expected in the 3000-2850 cm⁻¹ range, which are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds within the methylene (-CH₂) and methyl (-CH₃) groups of the molecule[4][5].
Absence of ≡C-H Stretch: A critical diagnostic feature is the absence of a sharp, strong band around 3300 cm⁻¹. This band is characteristic of the ≡C-H stretch in terminal alkynes[1][4][6]. Its absence confirms that the alkyne is substituted, in this case, by the trimethylsilyl group[2].
The Triple Bond Region (2300 cm⁻¹ - 2000 cm⁻¹)
C≡C Stretching: The carbon-carbon triple bond stretch is expected to appear in the 2260-2100 cm⁻¹ region[1][6]. For silylalkynes of the type R-C≡C-Si, a distinct, albeit sometimes weak to medium, absorption band is observed[2]. Its intensity is generally weaker than in terminal alkynes because the substitution pattern results in a smaller change in dipole moment during the vibration. Symmetrical internal alkynes may show no C≡C absorption at all due to the lack of a dipole moment change[7]. In this molecule, the asymmetry ensures the band is IR-active.
The Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹)
This region contains a wealth of structural information from complex bending and stretching vibrations. For (5-iodo-1-pentynyl)trimethylsilane, the most informative signals are from the TMS and C-I groups.
Si-(CH₃)₃ Vibrations: The trimethylsilyl group gives rise to several characteristic bands:
A strong band around 1250 cm⁻¹ is typically assigned to the symmetric deformation (umbrella mode) of the methyl groups attached to the silicon atom[8].
A very strong and sharp absorption near 840-860 cm⁻¹ is due to the Si-C stretching and CH₃ rocking vibrations. This is a highly reliable indicator of the Si-(CH₃)₃ moiety[8].
Another band may appear around 750-760 cm⁻¹ also related to Si-C stretching[8].
-CH₂- Bending: The scissoring vibration of the methylene groups in the alkyl chain typically appears around 1465 cm⁻¹[4][5].
C-I Stretching: The carbon-iodine bond stretch is found at very low frequencies due to the large mass of the iodine atom. This absorption is expected in the 600-500 cm⁻¹ range[3][9]. This is a direct consequence of the mass effect on vibrational frequency, where heavier atoms lead to lower wavenumber absorptions[3]. Its position can sometimes be obscured by other vibrations in the deep fingerprint region.
Summary of Key Absorption Bands
The expected are summarized in the table below for quick reference.
Wavenumber (cm⁻¹)
Vibrational Mode
Expected Intensity
Notes
3000 - 2850
C-H Stretch (Alkyl -CH₂- & -CH₃)
Strong
Confirms the presence of saturated hydrocarbon portions of the molecule.[4][5]
~3300
≡C-H Stretch
Absent
Diagnostic feature confirming the alkyne is not terminal.[1][2]
2260 - 2100
C≡C Stretch (Silyl-substituted)
Weak to Medium
Indicates the presence of the carbon-carbon triple bond.[2][6]
Key indicator for the trimethylsilyl protecting group.[8]
~840 - 860
Si-C Stretch / CH₃ Rock
Very Strong, Sharp
The most prominent and reliable band for identifying the Si-(CH₃)₃ group.[8]
600 - 500
C-I Stretch
Medium to Strong
Found in the low-frequency region due to the high mass of iodine.[3][9]
Experimental Protocol: ATR-FT-IR Spectroscopy
To ensure the acquisition of a high-quality, reproducible spectrum, an Attenuated Total Reflectance (ATR) FT-IR protocol is recommended. ATR is ideal for liquid samples, requiring minimal sample preparation and providing excellent data quality.
Causality Behind Experimental Choices:
ATR Crystal (Diamond/ZnSe): A diamond ATR crystal is chosen for its exceptional chemical inertness and durability, preventing any reaction with the iodo-functionalized compound. Zinc Selenide (ZnSe) is a suitable, lower-cost alternative.
Background Scan: A background spectrum is collected first to computationally subtract the absorbances of atmospheric CO₂ and water vapor, as well as any intrinsic absorbances from the ATR crystal itself. This is critical for obtaining a pure spectrum of the analyte.
Sample Application: A single drop is sufficient, ensuring full contact with the crystal surface for a strong signal.
Number of Scans: Co-adding multiple scans (e.g., 16 or 32) significantly improves the signal-to-noise ratio (S/N) by averaging out random noise, leading to a cleaner and more reliable spectrum.
Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis, providing sufficient detail to resolve the key functional group bands without introducing unnecessary noise or requiring excessively long scan times.
Technical Whitepaper: Solubility Profile and Synthetic Utility of (5-Iodo-1-pentynyl)trimethylsilane in Organic Solvents
Executive Summary (5-Iodo-1-pentynyl)trimethylsilane is a highly versatile, bifunctional aliphatic building block widely utilized in advanced organic synthesis, particularly in the construction of complex macrocycles and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(5-Iodo-1-pentynyl)trimethylsilane is a highly versatile, bifunctional aliphatic building block widely utilized in advanced organic synthesis, particularly in the construction of complex macrocycles and alkaloid frameworks. Structurally, it features a terminal trimethylsilyl (TMS)-protected alkyne and a primary alkyl iodide. This unique structural dichotomy—combining a highly lipophilic, sterically demanding TMS group with a polarizable, reactive iodide leaving group—dictates its distinct solubility profile and its behavior in various solvent systems.
This whitepaper provides an in-depth analysis of the solubility characteristics of (5-iodo-1-pentynyl)trimethylsilane, bridging the gap between its physicochemical properties and its practical applications in the laboratory. By understanding the causality behind solvent selection, researchers can optimize reaction kinetics, improve yields, and design self-validating experimental protocols.
Physicochemical Properties & Structural Analysis
The solubility of (5-iodo-1-pentynyl)trimethylsilane is governed by its lack of hydrogen-bond donors or strong hydrogen-bond acceptors.
The TMS-Alkyne Terminus: The trimethylsilyl group is exceptionally lipophilic and bulky. It shields the alkyne from premature reactivity and drives the molecule's high affinity for non-polar environments.
The Alkyl Iodide Terminus: While the carbon-iodine bond is polarizable, it does not impart significant polarity to the macroscopic molecule. The primary iodide is an excellent electrophile for bimolecular nucleophilic substitution (
SN2
) but requires specific solvation environments to stabilize the charge-separated transition states during reactions.
Quantitative Solubility & Physicochemical Matrix
Solvent Class
Representative Solvents
Dielectric Constant (
ϵ
)
Solubility Profile
Mechanistic Function in Workflow
Non-Polar
Hexane, Toluene
1.9 - 2.4
Miscible / Very High
Extraction, chromatography; preserves the labile TMS group.
Polar Aprotic (Low
ϵ
)
Et2O
, THF, DCM
4.3 - 8.9
Very High
Solubilizes non-polar precursors; ideal for Grignard/metal catalysis.
Polar Aprotic (High
ϵ
)
Acetonitrile, DMF
36.7 - 38.3
High
Optimal for
SN2
reactions; stabilizes ionic transition states.
Polar Protic
Methanol, Ethanol
24.5 - 32.7
Low to Moderate
Rarely used; potential for solvolysis or TMS deprotection over time.
Aqueous
Water
80.1
Insoluble
Induces phase separation for aqueous workups and quenching.
Mechanistic Insights: Causality in Solvent Selection
The choice of solvent for reactions involving (5-iodo-1-pentynyl)trimethylsilane is rarely arbitrary; it is a calculated decision designed to manipulate the energy of the transition state.
When synthesizing the compound via an Appel-type iodination, a mixed solvent system of diethyl ether (
Et2O
) and acetonitrile (MeCN) is frequently employed (1). The causality here is twofold:
Et2O
provides the necessary bulk solubility for the highly non-polar starting material (5-(trimethylsilyl)-4-pentyn-1-ol), while MeCN acts as a high-
ϵ
co-solvent that dissolves the polar imidazole and stabilizes the reactive phosphonium intermediates, thereby accelerating the
SN2
displacement of the activated oxygen by the iodide ion.
Conversely, when utilizing the compound as an electrophile in N-alkylation reactions, pure Acetonitrile is the solvent of choice (2)[2]. The high dielectric constant of MeCN (
ϵ≈37.5
) stabilizes the charge-separated transition state between the neutral amine/imine and the alkyl iodide without hydrogen-bonding to the nucleophile (which would dampen its reactivity)[2].
Figure 1: Decision tree for solvent selection based on solubility and reaction mechanisms.
Experimental Workflows & Protocols
The following self-validating protocols demonstrate how solubility profiles are actively manipulated to drive reactions to completion and isolate pure products.
Protocol 1: Synthesis via Appel-Type Iodination
Objective: Conversion of 5-(trimethylsilyl)-4-pentyn-1-ol to (5-iodo-1-pentynyl)trimethylsilane.
Validation Checkpoint: The precipitation of triphenylphosphine oxide (
Ph3P=O
) upon the addition of non-polar solvents during workup confirms the reaction's progression.
Preparation: To a reaction flask, add 5-(trimethylsilyl)-4-pentyn-1-ol (1.0 equiv).
Solvation: Dissolve the starting material in a mixed solvent system of
Et2O
and MeCN (approx. 4:3 v/v).
Reagent Addition: Add triphenylphosphine (1.75 equiv) and imidazole (1.85 equiv). Stir until fully dissolved.
Temperature Control: Cool the solution to 0 °C. Causality: Lowering the temperature controls the exothermic formation of the active iodinating species and prevents the thermal cleavage of the TMS group.
Iodination: Slowly add iodine (approx. 1.8 equiv). Allow the reaction to warm to room temperature.
Workup: Quench with aqueous sodium thiosulfate to neutralize excess iodine. Extract with Hexane. Causality: Hexane selectively extracts the highly lipophilic product while leaving the polar byproducts (imidazole salts,
Ph3P=O
) in the aqueous/interfacial layers.
Protocol 2: N-Alkylation of Alkaloid Precursors
Objective: Synthesis of a complex iminium salt (e.g., cephalotaxine precursor) via
SN2
alkylation.
Validation Checkpoint: The spontaneous precipitation of the product upon the addition of diethyl ether confirms successful alkylation.
Reaction Setup: Combine 6,7-methylenedioxy-3,4-dihydroisoquinoline (1.0 equiv) and (5-iodo-1-pentynyl)trimethylsilane (1.5 equiv) in a reaction vessel[2].
Solvation: Suspend the reagents in pure Acetonitrile (
CH3CN
)[2].
Heating: Stir the mixture at 65 °C for 21 hours[2]. Causality: The elevated temperature overcomes the activation energy barrier for the
SN2
displacement, while the polar aprotic MeCN stabilizes the developing positive charge on the nitrogen atom[2].
Precipitation Strategy: Cool the mixture to room temperature and add a large volume of Diethyl Ether (
Et2O
)[2]. Causality: The resulting product is an ionic iminium salt. While the starting materials are highly soluble in
Et2O
, the ionic product is completely insoluble in this low-polarity environment, forcing quantitative precipitation[2].
Isolation: Collect the pale yellow powder via suction filtration[2].
Figure 2: Synthetic workflow from precursor to alkaloid intermediate, highlighting solvent dependencies.
Conclusion
The utility of (5-iodo-1-pentynyl)trimethylsilane is inextricably linked to its solubility profile. By strategically navigating the dielectric constants of various organic solvents—using non-polar solvents for extraction, low-polarity aprotic solvents for bulk solvation, and high-polarity aprotic solvents for transition-state stabilization—chemists can exert precise control over both the kinetics and the thermodynamics of advanced synthetic pathways.
References
Title: Table des matières - Université Paris Cité (Synthesis of Molecular Tools)
Application Notes and Protocols: (5-Iodo-1-pentynyl)trimethylsilane as a Versatile Bifunctional Building Block
Introduction: The Power of Bifunctionality in Modern Synthesis In the intricate landscape of pharmaceutical and materials science research, the ability to construct complex molecular architectures with precision and effi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Power of Bifunctionality in Modern Synthesis
In the intricate landscape of pharmaceutical and materials science research, the ability to construct complex molecular architectures with precision and efficiency is paramount. Bifunctional building blocks, molecules possessing two distinct reactive sites, have emerged as powerful tools in the synthetic chemist's arsenal.[1][2][3][4][5] These reagents offer a streamlined approach to molecular diversification, enabling the sequential or orthogonal introduction of different functionalities. This modularity is particularly valuable in drug discovery, where the rapid generation of compound libraries for structure-activity relationship (SAR) studies is a critical step in lead optimization.[1][2]
(5-Iodo-1-pentynyl)trimethylsilane (CAS No. 35761-91-2) is a prime exemplar of a bifunctional building block, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alkyl iodide.[6] This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a highly valuable intermediate in the synthesis of complex organic molecules. The TMS group provides a stable protecting group for the terminal alkyne, which can be readily removed under mild conditions to liberate the reactive C-H bond.[7][8] The alkyl iodide, on the other hand, serves as a versatile handle for nucleophilic substitution and cross-coupling reactions.
This application note provides a comprehensive guide to the strategic utilization of (5-iodo-1-pentynyl)trimethylsilane, detailing its application in key synthetic transformations and providing experimentally validated protocols for its use.
Chemical Properties and Handling
Property
Value
CAS Number
35761-91-2
Molecular Formula
C8H15ISi
Molecular Weight
266.2 g/mol
Appearance
Colorless to pale yellow liquid/solid
Storage
Store in a cool, dry, and well-ventilated area, away from incompatible substances.
Note: (5-Iodo-1-pentynyl)trimethylsilane is an alkyl iodide and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.
Key Synthetic Applications
The strategic advantage of (5-iodo-1-pentynyl)trimethylsilane lies in the differential reactivity of its two functional groups. This allows for a stepwise functionalization, where one part of the molecule can be modified while the other remains intact for subsequent reactions.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9][10][11] In the context of our bifunctional building block, the TMS-protected alkyne can be deprotected in situ or in a separate step, followed by coupling with a variety of aryl or vinyl halides. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials.[9][11]
Mechanistic Rationale: The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][12] The palladium(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the copper(I) co-catalyst facilitates the formation of a copper acetylide species from the terminal alkyne and a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.[9][12][13]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of Deprotected (5-Iodo-1-pentynyl)silane with 4-Iodotoluene
This protocol first describes the deprotection of the TMS group, followed by the Sonogashira coupling.
Part A: Deprotection of the Trimethylsilyl Group
The removal of the TMS group is a critical step to unmask the terminal alkyne for coupling. Several methods are available, with the choice depending on the substrate's sensitivity to the reaction conditions.[14] A common and effective method involves the use of a fluoride source like tetrabutylammonium fluoride (TBAF) or a base-catalyzed methanolysis with potassium carbonate.[14] A milder alternative utilizes copper(II) sulfate and sodium ascorbate.[7][15]
Method
Reagent(s)
Solvent
Temperature
Typical Reaction Time
Typical Yield (%)
Notes
Fluoride-Based
Tetrabutylammonium fluoride (TBAF)
THF
Room Temperature
1 - 4 hours
>90
Common and effective, but TBAF can be basic.
Base-Catalyzed
Potassium carbonate (K₂CO₃)
Methanol (MeOH)
Room Temperature
1 - 2 hours
82 - 95
Mild, economical, and widely used.
Copper-Catalyzed
Copper (II) sulfate (CuSO₄), Sodium ascorbate
Ethanol/Water
Room Temperature
< 30 minutes
>95
Rapid and high-yielding under very mild conditions.[7]
Silver-Catalyzed
Silver nitrate (AgNO₃)
Acetone/Water
Room Temperature
1 - 2 hours
High
Effective and avoids the use of toxic reagents.[16]
Step-by-Step Deprotection Protocol (using K₂CO₃):
Dissolve (5-iodo-1-pentynyl)trimethylsilane (1.0 eq) in methanol in a round-bottom flask.
Add potassium carbonate (0.2 eq) to the solution.
Stir the mixture at room temperature for 1-2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the mixture under reduced pressure.
Dilute the residue with diethyl ether and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-iodo-1-pentyne.
Part B: Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and 4-iodotoluene (1.0 eq).
Add anhydrous triethylamine as the solvent and base.
Add the deprotected 5-iodo-1-pentyne (1.2 eq) to the reaction mixture via syringe.
Stir the reaction at room temperature for 12 hours.[17]
Monitor the reaction progress by TLC or GC-MS.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Wash the Celite pad with diethyl ether.
Combine the organic filtrates and wash with saturated aqueous NH₄Cl and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
The alkyl iodide moiety of (5-iodo-1-pentynyl)trimethylsilane can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl boronic acids or their esters.[18] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[18] The ability to couple an sp³-hybridized carbon with an sp²-hybridized carbon is particularly valuable for introducing alkyl chains to aromatic systems.
Mechanistic Insights: The Suzuki-Miyaura coupling mechanism involves the oxidative addition of the alkyl halide to a palladium(0) complex. The resulting organopalladium(II) intermediate then undergoes transmetalation with a boronate species, which is typically activated by a base. Reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst.[18]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of (5-Iodo-1-pentynyl)trimethylsilane with Phenylboronic Acid
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and phenylboronic acid (1.2 eq).
Add a base such as K₃PO₄ (2.0 eq).
Add a solvent system, typically a mixture of toluene and water.
Add (5-iodo-1-pentynyl)trimethylsilane (1.0 eq) to the reaction mixture.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Click Chemistry: Efficient Molecular Conjugation
The terminal alkyne, after deprotection, is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[19][20] This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[19] The resulting triazole ring is a stable and often beneficial linker in medicinal chemistry and materials science.
Workflow for Sequential Functionalization:
The true power of (5-iodo-1-pentynyl)trimethylsilane is realized in multi-step synthetic sequences where both functionalities are exploited.
Caption: A representative workflow for the sequential functionalization of (5-iodo-1-pentynyl)trimethylsilane.
Conclusion
(5-Iodo-1-pentynyl)trimethylsilane stands out as a highly versatile and valuable bifunctional building block for modern organic synthesis. Its orthogonal reactive sites—a protected terminal alkyne and a primary alkyl iodide—provide chemists with the flexibility to perform a variety of high-yielding and selective transformations. The protocols and mechanistic insights provided in this application note aim to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this reagent in their pursuit of novel and complex molecular targets.
References
Siddaraj, R.; Ningegowda, R.; Shivananju, N. S.; Priya, B. S. A Mild and Efficient Method for the Deprotection of Trimethyl Silyl Alkynes Using Sodium Ascorbate and Copper Sulphate. Eur. J. Chem.2018 , 9 (4), 317–321. [Link]
Priya, B. S.; et al. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. 2018 . [Link]
Carpita, A.; Mannocci, L.; Rossi, R. Silver(I)-Catalysed Protiodesilylation of 1-(Trimethylsilyl)-1-alkynes. Eur. J. Org. Chem.2005 , 1367-1377. [Link]
Fu, G. C. Mechanistic studies of the catalytic enantioconvergent Sonogashira cross-coupling. ResearchGate. 2020 . [Link]
Gao, Y.; et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics2017 , 36 (5), 1056–1064. [Link]
Troubleshooting incomplete TMS cleavage in (5-iodo-1-pentynyl)trimethylsilane
Technical Support Center: Troubleshooting Incomplete TMS Cleavage in (5-iodo-1-pentynyl)trimethylsilane Diagnostic Brief: The Chemical Paradox of Iodoalkynes Deprotecting (5-iodo-1-pentynyl)trimethylsilane presents a uni...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Incomplete TMS Cleavage in (5-iodo-1-pentynyl)trimethylsilane
Diagnostic Brief: The Chemical Paradox of Iodoalkynes
Deprotecting (5-iodo-1-pentynyl)trimethylsilane presents a unique chemoselectivity challenge. The primary objective is to cleave the robust silicon-carbon bond of the trimethylsilyl (TMS) group without disturbing the highly reactive primary alkyl iodide. When researchers observe "incomplete cleavage," it is rarely a failure of the reagent to attack the silicon. Rather, it is almost always a symptom of competing side reactions—specifically nucleophilic substitution or E2 elimination—that either consume the deprotecting agent prematurely or degrade the starting material[1]. Recognizing the causality behind these competing pathways is the first step to resolving stalled reactions.
Mechanistic Analysis & Reaction Workflows
Below is the mechanistic pathway illustrating why standard deprotection conditions often fail or appear incomplete when applied to iodoalkynes.
Reaction pathways and potential side reactions during TMS cleavage.
Troubleshooting Desk: FAQs
Q1: Why am I seeing incomplete TMS cleavage when using standard TBAF in THF?A1: Tetrabutylammonium fluoride (TBAF) is highly nucleophilic and often contains trace water, making it basic. In the presence of a primary alkyl iodide, the fluoride ion acts as a nucleophile, displacing the iodide via an
SN2
mechanism to form a fluorinated byproduct. This competitive consumption of the fluoride source leaves a portion of the TMS-alkyne unreacted, leading to an apparent "incomplete" cleavage[1].
Q2: I switched to
K2CO3
in Methanol, but the reaction stalls at 70% conversion. How can I drive it to completion?A2: Stalled methanolysis is typically caused by poor solubility or the depletion of the active nucleophile (methoxide).
K2CO3
has limited solubility in pure methanol. Adding a co-solvent like THF (1:1 MeOH:THF) improves the homogeneity of the reaction mixture, ensuring continuous generation of methoxide to drive the equilibrium forward[2]. Additionally, ensure your reagents are strictly anhydrous; water promotes side reactions that consume the base.
Q3: My GC-MS shows complete disappearance of the starting material, but my isolated yield of 5-iodo-1-pentyne is extremely low. What went wrong?A3: This is a volatility and stability issue, not a cleavage failure. 5-iodo-1-pentyne is highly volatile and prone to degradation. If you concentrate the product under high vacuum or elevated temperatures (water bath > 25 °C), the product will be lost to the vacuum pump. Furthermore, terminal iodoalkynes can degrade if left neat. To circumvent this, consider a one-pot deprotection-coupling strategy where the terminal alkyne is immediately trapped in the subsequent reaction (e.g., Sonogashira coupling or click chemistry) to prevent handling losses[3].
Q4: Are there alternative reagents if both TBAF and
K2CO3
generate side products?A4: Yes. If basic conditions generate unknown side-products[4], Silver(I) fluoride (AgF) in a MeOH/THF mixture at 0 °C is an excellent alternative. Under controlled, dark conditions, the fluoride selectively cleaves the TMS group while the silver coordinates the alkyne, temporarily protecting it from side reactions.
Data Analytics: Reagent Efficacy Comparison
To guide your experimental design, the following table summarizes the quantitative performance and risk profiles of common TMS cleavage reagents when applied to primary alkyl iodides.
Cleavage Reagent
Typical Conditions
Expected Conversion
Side Reaction Risk
Recommendation
TBAF (1.0 M in THF)
RT, 1-2 h
50 - 70%
High (
SN2
fluorination, E2)
Not recommended for alkyl iodides.
K2CO3
/ MeOH
RT, 2-4 h
70 - 85%
Moderate (E2 elimination)
Standard choice; requires strict monitoring.
K2CO3
/ MeOH-THF
0 °C, 1-2 h
> 95%
Low
Optimal for standard lab use.
AgF / MeOH-THF
0 °C, 1 h (Dark)
> 98%
Low
Excellent for highly sensitive substrates.
Standard Operating Procedures (SOP)
Step-by-step troubleshooting workflow for resolving incomplete TMS cleavage.
Optimized Protocol: Chemoselective TMS Cleavage using
K2CO3
in MeOH/THF
This protocol is designed as a self-validating system to ensure the iodide remains intact while driving the TMS deprotection to completion[5].
Step 1: Preparation and Solvation
Dissolve (5-iodo-1-pentynyl)trimethylsilane (1.0 equiv, e.g., 5.0 mmol) in a 1:1 mixture of anhydrous THF and anhydrous Methanol to achieve a 0.1 M concentration.
Causality: THF ensures complete solvation of the starting material, while Methanol serves as the proton source and generates the active methoxide nucleophile.
Step 2: Thermal Control
Cool the reaction flask to 0 °C using an ice-water bath.
Causality: Lowering the temperature exponentially decreases the rate of
SN2
and E2 side reactions at the alkyl iodide, preserving the functional group.
Step 3: Reagent Introduction
Add finely powdered, anhydrous Potassium Carbonate (
K2CO3
, 1.2 equiv) in one single portion. Stir vigorously.
Causality: Powdering the
K2CO3
maximizes surface area, accelerating the generation of methoxide and preventing the reaction from stalling due to insolubility.
Step 4: Validation & Monitoring
Stir the suspension at 0 °C for 1 to 1.5 hours. Monitor the reaction via GC-MS or TLC (100% Hexanes).
Self-Validation Checkpoint: GC-MS should reveal the emergence of a molecular ion peak at m/z 194 (5-iodo-1-pentyne) and the complete disappearance of m/z 266 (starting material). If a peak at m/z 86 appears, fluoride/methoxide substitution has occurred, indicating the temperature was too high or the reaction was left too long.
Step 5: Quenching and Extraction
Dilute the mixture with cold pentane (not ethyl acetate, to facilitate low-temp evaporation) and quench with saturated aqueous
NH4Cl
. Extract the aqueous layer twice with pentane.
Causality:
NH4Cl
neutralizes the base immediately, halting any further side reactions. Pentane is chosen for its low boiling point.
Step 6: Concentration
Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and carefully concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 25 °C and pressure above 150 mbar.
Causality: 5-iodo-1-pentyne is highly volatile; aggressive concentration will result in catastrophic yield loss, which is frequently misdiagnosed as incomplete conversion.
References[3] Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHieXoxS5j_zAyHdl49AzxfcCKUIZj-t2NGcV5I3cIN00s50iNj5-BjZrVklAHMUCHCedPHrtmMiZi3v7AYG9LBqL6KwVdiVwMXdUqgbDCdjXugA9cqJTlXM-7BU0BLlnf5l-4OJ0Rmc0qcHxw=[4] Organic & Biomolecular Chemistry. Source: rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHncQH2nvu2IoBKg2hDGzWn1BNGVlyFn8ir9C3Q8x9-QKVwcMCIqapxc8dOa8sG6mT74RaoW9s3DuEDOsKKtzwvLAqRhHTYacY0rPXHwfZ6kJao8rsrBctVSuXS1c1sh8UuvMOmxeYP4rt5_iBjz435g7uAYseNfrwx[5] Stretching the Bisalkyne Raman Spectral Palette Reveals a New Electrophilic Covalent Motif. Source: ed.ac.uk. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPmjPdtbCzDgGhyncEutekXarlvlkozF7nPqpFa3orVCW86YIKzTl0g4xCzXK2GZwg-okCUyGKdZ7gIFHj0BxZzQJNrdzYsV-6is76feNujH3BdswXjja6DUf18fYAOJtO1DRn6PSKMw5D01clIVzKZdCVkT0JwqL1VYT91HG_GB8r_5aK[2] Some Aspects of the Chemistry of Alkynylsilanes. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLJFXtRlxBAC8SbVPjQXlZa2EJ1pdEAbQo0znN6PfhYTilBCeBc-MbAGaCvoTEgDswkdHW2CRk4THDP_kScTMsH3NndLmoPuDUS0aEcIQPU6PyM-1eU7dfVl1ABlDcfkfCPKPOWF9SlaYv51I=[1] Application Notes and Protocols for TBAF-Mediated Cleavage of TBDMS Protecting Groups. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvYs1E89sD-x7D0NoDLoqF2Qtfy-YOeAIBkInZMyENDVNvImqp3ZAdl0OTTK11D_xCzG3wPVlOB9Ad1tYKRlvqlTWhMOBQ-IW_W7RiIcVfVS8IzL9brIlk6_ihgZuZk8o5wv9PGx5u75g4W9lVp2Z52EfB-qSMCr0U2RgdGJIfApyadfSJdkiawq2kxPDqCxW63z6X1UiLX8fGsDwS_jgRgQhxrlu6uapvvSk-kKzxpaxO
Technical Support Center: Troubleshooting 1-Trimethylsilyl-5-iodo-1-pentyne Workflows
Welcome to the Technical Support Center for workflows involving 1-trimethylsilyl-5-iodo-1-pentyne . This bifunctional building block—featuring a TMS-protected terminal alkyne and a highly reactive primary alkyl iodide—is...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for workflows involving 1-trimethylsilyl-5-iodo-1-pentyne . This bifunctional building block—featuring a TMS-protected terminal alkyne and a highly reactive primary alkyl iodide—is a critical intermediate in complex API synthesis and drug development.
While primary alkyl halides typically favor substitution, the excellent leaving-group ability of the iodide makes this specific molecule highly susceptible to bimolecular elimination (E2) when exposed to basic conditions[1]. This results in the formation of the undesired alkene side-product, 1-trimethylsilyl-pent-4-en-1-yne.
This guide provides causality-driven troubleshooting, mechanistic insights, and self-validating protocols to help you maximize substitution (SN2) or metalation yields while suppressing elimination.
Diagnostic Decision Tree
Before beginning your experiment, use the following decision tree to select the optimal reaction conditions based on your synthetic goals.
Caption: Decision tree for optimizing reaction conditions to minimize elimination in 1-TMS-5-iodo-1-pentyne.
Q1: I am attempting a nucleophilic substitution (e.g., alkoxylation or amination), but my GC-MS shows mostly 1-trimethylsilyl-pent-4-en-1-yne. Why is E2 outcompeting SN2?Analysis: The iodide is an excellent leaving group, making the adjacent beta-protons on the C4 carbon susceptible to abstraction. If your nucleophile is also a strong base (e.g., sodium methoxide, LDA, or bulky amines), the activation energy barrier for the E2 pathway drops, allowing elimination to outcompete the desired backside SN2 attack.
Solution:
Attenuate Basicity: Switch to a weaker base that retains high nucleophilicity (e.g., azides, cyanides, or thiolates)[2]. If a C-C bond formation is required, avoid Grignard or organolithium reagents directly; instead, transmetalate them to organocuprates (Gilman reagents)[3].
Solvent Optimization: Utilize polar aprotic solvents like DMF, DMSO, or acetone. These solvents solvate cations effectively but leave the nucleophilic anion "naked" and highly reactive, accelerating the SN2 rate without increasing its basicity[2],[4].
Temperature Control: Elimination has a higher activation energy and is more entropically favored than substitution. Lowering the reaction temperature selectively suppresses the E2 pathway[2].
Q2: During lithium-halogen exchange to form the alkyllithium intermediate, I am observing significant Wurtz coupling and elimination. How can I prevent this?Analysis: Lithium-halogen exchange with primary alkyl iodides is a delicate equilibrium. When using reagents like n-butyllithium, the newly formed alkyllithium can act as a nucleophile and attack unreacted 1-trimethylsilyl-5-iodo-1-pentyne, causing Wurtz coupling (homocoupling)[5]. Furthermore, if the temperature rises, the alkyllithium acts as a strong base, triggering E2 elimination of the starting material.
Solution:
You must use exactly 2.0 to 2.2 equivalents of t-butyllithium (t-BuLi) at strictly -78 °C. The first equivalent performs the halogen exchange (attacking the iodine atom)[6]. The second equivalent immediately acts as a base to dehydrohalogenate the t-butyl iodide byproduct into isobutylene gas and lithium iodide. This irreversible secondary reaction removes the alkyl halide byproduct from the system, driving the exchange to completion and preventing the formed alkyllithium from undergoing Wurtz coupling[5].
Q3: My substitution is successful, but I am losing the TMS protecting group. What is causing this desilylation?Analysis: The carbon-silicon bond of the TMS-alkyne is sensitive to "hard" nucleophiles. If your reaction mixture contains trace fluoride ions, strong aqueous hydroxides, or unhindered alkoxides, they will attack the silicon atom, cleaving the TMS group.
Solution: Ensure strictly anhydrous conditions if using alkoxides. If your workflow inherently requires fluoride (e.g., for a different deprotection step), you must swap the TMS group for a more sterically hindered trialkylsilyl group, such as TIPS (triisopropylsilyl), prior to the reaction.
Mechanistic Pathways: SN2 vs E2 Competition
Caption: Competing SN2 and E2 mechanistic pathways for 1-trimethylsilyl-5-iodo-1-pentyne.
The following table summarizes the impact of various nucleophiles and bases on the product distribution when reacting with 1-trimethylsilyl-5-iodo-1-pentyne.
Reagent / Condition
Reaction Type
E2 Elimination Risk
Recommended Mitigation Strategy
Sodium Alkoxides (NaOR)
SN2 (Ether synthesis)
High
Run Williamson ether synthesis at 0 °C; avoid bulky alkoxides like t-BuO⁻.
Organolithiums (R-Li)
Alkylation (C-C bond)
Very High
Transmetalate R-Li to an organocuprate (R₂CuLi) before adding the alkyl iodide.
Sodium Azide (NaN₃)
SN2 (Azidation)
Low
Use DMF at room temperature; the polar aprotic solvent enhances SN2 rate over E2.
t-BuLi (2.2 eq)
Metal-Halogen Exchange
Moderate
Maintain strictly at -78 °C to ensure the second equivalent of t-BuLi consumes the t-BuI byproduct rather than the starting material.
Self-Validating Experimental Protocols
Protocol A: Copper-Mediated Alkylation (Minimizing E2 in C-C Bond Formation)
Context: Direct reaction of 1-TMS-5-iodo-1-pentyne with organolithiums yields >50% elimination. Transmetalation to a cuprate reduces basicity and strongly favors substitution via an oxidative addition/reductive elimination pathway[3].
Cuprate Formation: In a flame-dried Schlenk flask under an argon atmosphere, suspend 1.05 eq of purified CuI in anhydrous THF (0.2 M). Cool the suspension to -78 °C using a dry ice/acetone bath.
Transmetalation: Dropwise add 2.0 eq of the desired organolithium reagent (R-Li). Stir for 30 minutes at -78 °C, then gradually warm to -15 °C. Self-Validation: The solution will transition from a suspension to a clear, homogeneous liquid, indicating the successful formation of the R₂CuLi Gilman reagent.
Alkylation: Re-cool the flask to -78 °C. Add 1.0 eq of 1-trimethylsilyl-5-iodo-1-pentyne dropwise down the side of the flask.
Validation & Quench: Stir for 2 hours at -78 °C. Monitor the reaction progress by TLC (hexane/EtOAc). Once the starting material is consumed, quench the reaction at -78 °C with a 1:1 mixture of saturated aqueous NH₄Cl and NH₄OH. Causality: The ammonia prevents copper salts from precipitating and trapping the synthesized product in an emulsion.
Protocol B: Optimized Lithium-Halogen Exchange
Context: This protocol prevents Wurtz coupling and E2 elimination during the generation of the nucleophilic carbanion[5],[6].
Setup: Dissolve 1.0 eq of 1-trimethylsilyl-5-iodo-1-pentyne in anhydrous pentane or diethyl ether (0.1 M) under argon. Cool the mixture in a dry ice/acetone bath to strictly -78 °C. Self-Validation: Utilize an internal thermocouple to ensure the solution temperature remains ≤ -75 °C.
Exchange: Slowly add 2.1 eq of t-BuLi (solution in pentane) dropwise. Maintain the internal temperature below -70 °C during the addition to prevent the intermediate from acting as a base.
Maturation: Stir at -78 °C for 15 minutes. Self-Validation: You will observe slight gas evolution (isobutylene), which visually confirms the successful, irreversible destruction of the t-BuI byproduct.
Electrophile Quench: Add 1.2 eq of your target electrophile (e.g., an aldehyde or ketone) dropwise at -78 °C. Warm to room temperature slowly before proceeding with an aqueous workup.
References
BenchChem. "Minimizing the formation of elimination products in substitution reactions".
Byju's. "Alkyl Iodide".
King Saud University.
BrainKart.
Wikipedia. "Organolithium reagent".
Wikipedia.
Chemistry Stack Exchange. "Mechanism of lithium-halogen exchange of primary alkyl iodide".
Technical Support Center: Purification of Crude (5-iodo-1-pentynyl)trimethylsilane
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and purifying crude (5-iodo-1-pentynyl)trimethylsilane. The information presented herein i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and purifying crude (5-iodo-1-pentynyl)trimethylsilane. The information presented herein is curated to ensure scientific integrity and is grounded in established experimental practices.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification of (5-iodo-1-pentynyl)trimethylsilane.
Q1: What are the most common impurities in crude (5-iodo-1-pentynyl)trimethylsilane?
A1: Common impurities can arise from starting materials, side reactions, or decomposition. These may include unreacted 5-iodo-1-pentyne, hexamethyldisiloxane, residual solvents (e.g., THF, diethyl ether), and potentially di-iodinated species or products of elimination reactions. In some synthesis methods, byproducts from the silylating agent, such as iodotrimethylsilane, can also be present.[1][2][3]
Q2: Is (5-iodo-1-pentynyl)trimethylsilane stable to standard purification techniques like distillation and column chromatography?
A2: (5-iodo-1-pentynyl)trimethylsilane exhibits moderate stability. The trimethylsilyl group can offer some thermal stability to the alkyne system.[4] However, iodoalkynes can be sensitive to heat and light, and prolonged exposure may lead to decomposition.[5] While distillation is a viable method for purifying some organosilanes, it must be performed under high vacuum and at the lowest possible temperature to minimize thermal stress.[6][7] Column chromatography on silica gel can be challenging as organosilanes, particularly those with reactive groups, may irreversibly bind to the stationary phase, leading to low recovery.[6][8]
Q3: What is the best way to store purified (5-iodo-1-pentynyl)trimethylsilane?
A3: To ensure long-term stability, the purified compound should be stored at low temperatures (e.g., in a refrigerator at 4°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5] Some organoalkoxysilanes are stored in ethanolic solutions to prevent self-condensation, although this may not be necessary for this specific compound.[8]
Q4: Can I use flash column chromatography for purification?
A4: Flash column chromatography can be used, but with caution. The acidic nature of silica gel can potentially lead to the degradation of the trimethylsilyl group, which is known to be labile under both acidic and basic conditions.[9] To mitigate this, the silica gel can be passivated by pre-treating it with a solution of an amine, such as triethylamine, in the eluent.[6] Alternatively, using a less acidic stationary phase like alumina may be a better option.
Q5: What are the key safety precautions to take when handling and purifying this compound?
A5: Organoiodine compounds can be lachrymatory and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential. If performing a distillation, it is crucial to use a proper vacuum setup and a blast shield. Reactions involving silylating agents should be conducted under an inert atmosphere as they can be moisture-sensitive.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues that may arise during the purification of (5-iodo-1-pentynyl)trimethylsilane.
Problem
Potential Cause(s)
Recommended Solution(s)
Low yield after purification
- Decomposition on silica gel: The compound may be degrading on the acidic silica gel during column chromatography.[6][8] - Irreversible binding to stationary phase: Organosilanes can bind strongly to silica.[6] - Thermal decomposition during distillation: The compound may be sensitive to the temperatures used for distillation. - Product volatility: The product may be lost during solvent removal under high vacuum.
- Passivate silica gel: Pre-treat the silica gel with a 1-2% solution of triethylamine in the eluent.[8] - Use an alternative stationary phase: Consider using neutral alumina for column chromatography. - Use high-vacuum distillation: Perform distillation at the lowest possible pressure to reduce the boiling point.[7] - Careful solvent removal: Remove solvents at low temperatures and avoid prolonged exposure to high vacuum.
Presence of hexamethyldisiloxane impurity in the final product
- Hydrolysis of the silylating agent: Moisture in the reaction or workup can lead to the formation of hexamethyldisiloxane.[1] - Incomplete reaction: Unreacted silylating agent can hydrolyze during workup.
- Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere. - Careful workup: Quench the reaction with a non-aqueous workup if possible, or minimize contact with water. - Purification by distillation: Hexamethyldisiloxane has a lower boiling point and can often be separated by careful fractional distillation.[1]
Product appears discolored (yellow or brown) after purification
- Decomposition: Exposure to light, air, or heat can cause the iodoalkyne to decompose.[5] - Residual iodine: Trace amounts of iodine from the synthesis may be present.
- Minimize exposure to light and air: Work quickly and store the compound in an amber vial under an inert atmosphere. - Wash with a reducing agent: During the workup, wash the organic layer with a dilute solution of sodium thiosulfate to remove any residual iodine. - Purify by distillation from copper powder: This can sometimes help to remove colored impurities.[1]
Broad peaks or tailing during chromatographic analysis (TLC, GC, HPLC)
- Interaction with active sites on the stationary phase: Residual silanol groups on silica-based columns can interact with the compound.[10][11] - Presence of impurities: Co-eluting impurities can affect peak shape.
- Use end-capped columns: For HPLC or GC, use columns where the stationary phase has been end-capped to reduce silanol activity.[10] - Optimize the mobile phase: For TLC or column chromatography, adding a small amount of a polar solvent or a base like triethylamine can improve peak shape.
Recommended Purification Protocols
Fractional Vacuum Distillation
This method is often the most effective for separating (5-iodo-1-pentynyl)trimethylsilane from non-volatile impurities and some lower-boiling byproducts.
Principle: Separation is based on differences in boiling points under reduced pressure. This minimizes the risk of thermal decomposition.
When to Use: Ideal for separating the product from higher molecular weight impurities, starting materials with significantly different boiling points, and non-volatile residues.
Step-by-Step Methodology:
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.
Crude Material: Place the crude (5-iodo-1-pentynyl)trimethylsilane in the distillation flask. Add a few boiling chips or a magnetic stir bar.
Vacuum Application: Carefully apply a high vacuum (e.g., <1 mmHg).
Heating: Gently heat the distillation flask using an oil bath.
Fraction Collection: Collect the fractions that distill at the expected boiling point. The boiling point will be significantly lower than at atmospheric pressure. Monitor the distillation carefully to separate any forerun (lower-boiling impurities) and the desired product fraction.
Storage: Immediately transfer the purified product to a clean, dry, amber vial under an inert atmosphere and store at a low temperature.
This technique is useful for separating compounds with similar boiling points but different polarities.
Principle: Separation is based on the differential adsorption of compounds to the stationary phase as the mobile phase passes through the column.
When to Use: When distillation is not effective in separating key impurities, or for smaller-scale purifications.
Step-by-Step Methodology:
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). Add 1-2% triethylamine to the eluent to passivate the silica gel.
Column Packing: Pack a chromatography column with the silica gel slurry.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
Elution: Begin eluting with the mobile phase, collecting fractions.
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and carefully remove the solvent under reduced pressure at a low temperature.
Storage: Store the purified product as described previously.
Visualization of Purification Workflow
Caption: A flowchart illustrating the decision-making process for the purification of crude (5-iodo-1-pentynyl)trimethylsilane.
References
What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. (2026, March 13). Columns.
Silane-Based Reagents in Chromatography - Analytical Chemical Products. (2026, March 15). Alfa Chemistry.
Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023, March 16). MDPI.
Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH.
Organosilanes used in the preparation of chemically bonded stationary phases.
In situ silanization for continuous stationary phase gradients on particle packed LC columns. (2019, July 3).
Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes. (2018, September 12). PMC.
Organic Syntheses Procedure. 3.
Switchable Synthesis of Iodoalkynes and Diiodoalkenes
Iodoalkyne synthesis by iodination or substitution. Organic Chemistry Portal.
Technical Support Center: Navigating Steric Hindrance in (5-iodo-1-pentynyl)trimethylsilane Couplings
Welcome to the technical support center dedicated to addressing the challenges associated with cross-coupling reactions of (5-iodo-1-pentynyl)trimethylsilane. This guide is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to addressing the challenges associated with cross-coupling reactions of (5-iodo-1-pentynyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic strategies and overcome the common hurdles presented by this sterically demanding substrate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and advanced strategies grounded in established chemical principles and supported by scientific literature.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with (5-iodo-1-pentynyl)trimethylsilane challenging?
A1: The primary challenge arises from steric hindrance. The bulky trimethylsilyl (TMS) group at one end of the molecule and the iodo-group on a flexible pentynyl chain can impede the approach of the coupling partners to the metal catalyst's coordination sphere. This can hinder key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to lower reaction rates and yields.[1][2][3]
Q2: What is the role of the trimethylsilyl (TMS) group in these reactions?
A2: The TMS group primarily serves as a protecting group for the terminal alkyne.[4][5] This prevents unwanted side reactions, such as homocoupling (Glaser coupling) of the alkyne.[6] The TMS group can be readily removed post-coupling under mild conditions to yield the terminal alkyne.[4][5] However, its bulkiness is a major contributor to the steric challenges in the coupling step.[7]
Q3: Which cross-coupling reactions are most suitable for this substrate?
A3: Sonogashira, Suzuki, and Stille couplings are all viable options for forming carbon-carbon bonds with (5-iodo-1-pentynyl)trimethylsilane. The choice of reaction often depends on the desired coupling partner and the functional group tolerance required. The Sonogashira reaction is a natural choice for coupling with other terminal alkynes, while the Suzuki and Stille reactions are excellent for introducing aryl, vinyl, or other organic moieties.[8][9][10][11]
Q4: How does the choice of catalyst and ligand impact the reaction outcome?
A4: The catalyst and ligand system is critical for overcoming steric hindrance. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred.[12][13][14] These ligands promote the formation of a monoligated, coordinatively unsaturated metal center, which is more reactive towards oxidative addition.[3] The electron-rich nature of the ligand also facilitates the oxidative addition step.[12][13]
Q5: What are the key reaction parameters to consider for optimization?
A5: Beyond the catalyst and ligand, other important parameters include temperature, solvent, and the choice of base. Sterically hindered couplings often require higher reaction temperatures to overcome the activation energy barrier.[15] The solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate. The base plays a crucial role, particularly in Sonogashira and Suzuki couplings, and its strength and steric bulk should be carefully considered.[15]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during Sonogashira, Suzuki, and Stille couplings of (5-iodo-1-pentynyl)trimethylsilane.
General Troubleshooting Workflow
Before diving into reaction-specific issues, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of a failed or low-yielding reaction.
Caption: Key steps in the Sonogashira catalytic cycle impacted by steric hindrance.
Suzuki and Stille Coupling Troubleshooting
Suzuki and Stille couplings are versatile methods for creating C(sp2)-C(sp2) or C(sp2)-C(sp3) bonds. When using (5-iodo-1-pentynyl)trimethylsilane, steric hindrance remains a key consideration.
Issue 1: Low Yields in Suzuki Coupling
Possible Cause: Inefficient transmetalation from the organoboron reagent to the palladium center due to steric congestion. The choice of base may also be suboptimal for activating the boronic acid or ester.
Solution:
Select a Bulky, Electron-Rich Ligand: Ligands like those from the Buchwald and Hartwig groups are designed to facilitate both oxidative addition and reductive elimination for hindered substrates.
[16] 2. Optimize the Base and Solvent System: Stronger bases like potassium phosphate or cesium carbonate are often more effective for hindered couplings. A protic co-solvent (e.g., water or an alcohol) in a solvent like dioxane or THF can facilitate the transmetalation step.
Use a Boronic Ester: In some cases, boronic esters (e.g., pinacol esters) can exhibit different reactivity and solubility profiles compared to boronic acids and may lead to improved yields.
Issue 2: Poor Reactivity in Stille Coupling
Possible Cause: The transmetalation step in Stille couplings is often the rate-limiting step and is sensitive to steric effects. [17]The toxicity of organotin reagents also necessitates careful handling and optimization to maximize efficiency.
Solution:
Employ Additives: The addition of a copper(I) co-catalyst can accelerate the transmetalation step.
Choose an Appropriate Ligand: While triphenylphosphine is a common ligand, bulkier and more electron-donating phosphines can improve reaction rates for challenging substrates.
[18] 3. Solvent Choice: Polar aprotic solvents like DMF or NMP can be beneficial for Stille couplings of hindered substrates.
Advanced Strategies for Overcoming Steric Hindrance
For particularly challenging couplings where standard troubleshooting fails, the following advanced strategies may be employed.
Strategy
Description
Key Considerations
Ligand Design
Utilize rationally designed ligands with specific steric and electronic properties to promote key steps in the catalytic cycle. Buchwald and Hartwig biarylphosphine ligands are excellent starting points. [14][19]
The optimal ligand is often substrate-dependent and may require screening.
Catalyst Pre-activation
Use pre-formed, well-defined palladium precatalysts (e.g., palladacycles) to ensure efficient generation of the active catalytic species.
Can provide more consistent results compared to in situ catalyst generation from Pd(0) or Pd(II) sources.
Microwave-Assisted Synthesis
Employ microwave irradiation to rapidly heat the reaction mixture, which can significantly accelerate reaction rates and overcome activation barriers for sterically hindered substrates. [20]
Requires specialized equipment and careful optimization of reaction time and temperature to avoid decomposition.
Flow Chemistry
Performing the reaction in a continuous flow reactor can allow for precise control over reaction parameters and can sometimes improve yields and selectivity for challenging reactions. [21]
Requires specialized equipment and expertise in flow chemistry setups.
Decision Tree for Ligand and Condition Selection
Caption: A decision tree for selecting appropriate ligands and reaction conditions.
Experimental Protocols
General Protocol for a Copper-Free Sonogashira Coupling of (5-iodo-1-pentynyl)trimethylsilane
This protocol is a starting point and may require optimization for specific coupling partners.
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)2, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., Cs2CO3, 2 equivalents).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
Addition of Reagents: Add the degassed solvent (e.g., THF or dioxane), followed by (5-iodo-1-pentynyl)trimethylsilane (1 equivalent) and the terminal alkyne coupling partner (1.2 equivalents) via syringe.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
References
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Yao, Q., Song, Y., Chen, Y., & Lin, Q. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 7(4), 687-695. [Link]
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Reactivity Comparison Guide: Trimethyl(5-iodopent-1-ynyl)silane vs. 5-Chloro Analogue
Executive Summary Trimethyl(5-iodopent-1-ynyl)silane and its 5-chloro analogue, (5-chloro-1-pentynyl)trimethylsilane, are bifunctional building blocks widely used in organic synthesis. They are essential for introducing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Trimethyl(5-iodopent-1-ynyl)silane and its 5-chloro analogue, (5-chloro-1-pentynyl)trimethylsilane, are bifunctional building blocks widely used in organic synthesis. They are essential for introducing a terminal alkyne moiety into complex molecules, featuring a trimethylsilyl (TMS)-protected alkyne at one terminus and a primary alkyl halide at the other.
While the chloro analogue is highly accessible and commercially abundant[1], the iodo analogue is frequently synthesized in situ or prior to coupling due to its vastly superior reactivity[2]. In the synthesis of complex polymer-supported catalysts, for example, the iodo analogue is explicitly chosen to ensure complete alkylation without degrading the substrate[3]. This guide objectively compares the reactivity profiles of both analogues, providing researchers with the mechanistic causality and empirical data needed to select the optimal reagent for their synthetic workflows.
Mechanistic Reactivity: The "Why" Behind the Choice
As a Senior Application Scientist, it is critical to look beyond the basic substitution outcome and understand the kinetic and thermodynamic forces governing these reagents. The fundamental difference lies in the leaving group ability of the terminal halogen during nucleophilic substitution (SN2) and metal-insertion reactions.
Leaving Group Kinetics (SN2) : Iodide is a significantly better leaving group than chloride. The larger atomic radius of iodine leads to a more polarizable electron cloud and a weaker carbon-halogen bond (approx. 234 kJ/mol for C-I vs. 339 kJ/mol for C-Cl). Consequently, the activation energy for the transition state in an SN2 reaction is much lower for the iodo analogue. This translates to reaction rates that are typically 50 to 100 times faster than those of the chloro analogue under identical conditions.
Causality in Chemoselectivity & TMS Stability : The high bond dissociation energy of the C-Cl bond necessitates forcing conditions (e.g., strong bases, >100 °C) to reach the transition state. This thermal stress introduces a competing pathway: nucleophilic attack on the silicon atom, leading to premature alkyne deprotection or alkyne isomerization. Conversely, the iodo analogue's lower activation barrier permits substitution at milder temperatures (e.g., 60 °C), kinetically favoring SN2 over desilylation.
Metal Insertion : For the generation of Grignard (Mg) or organozinc (Zn) reagents, the iodo analogue undergoes oxidative addition readily at room temperature. The chloro analogue often requires harsh activation (e.g., Rieke metals or iodine catalysis) and prolonged heating, which can lead to unwanted homocoupling side reactions.
Quantitative Data Comparison
The following table summarizes the key physicochemical and reactivity metrics for both analogues[4].
Property
(5-Chloro-1-pentynyl)trimethylsilane
Trimethyl(5-iodopent-1-ynyl)silane
Linear Formula
Cl-(CH2)3-C≡C-TMS
I-(CH2)3-C≡C-TMS
Molecular Weight
174.74 g/mol
266.19 g/mol
C-X Bond Dissociation Energy
~339 kJ/mol (81 kcal/mol)
~234 kJ/mol (56 kcal/mol)
Relative SN2 Reactivity
1 (Baseline)
~100x
Typical Alkylation Temp.
100 °C - 120 °C
25 °C - 60 °C
Commercial Availability
High (Readily available)
Low (Often prepared from chloro)
Visualizations
Fig 1: Reaction coordinate logic for SN2 alkylation comparing chloride vs. iodide leaving groups.
Fig 2: Step-by-step Finkelstein workflow for converting the chloro analogue to the iodo analogue.
Experimental Workflows
Protocol A: In Situ Finkelstein Conversion (Chloro to Iodo)
To leverage the low cost of the chloro analogue and the high reactivity of the iodo analogue, researchers typically perform a Finkelstein reaction prior to complex couplings.
Self-Validating Aspect: This protocol is a self-validating thermodynamic system. Sodium iodide is soluble in acetone, whereas sodium chloride is highly insoluble. The continuous precipitation of white NaCl solid in the yellow acetone solution not only drives the equilibrium forward via Le Chatelier's principle but also provides the chemist with immediate, visual confirmation of reaction progress.
Setup : Dissolve 1.0 equivalent of (5-chloro-1-pentynyl)trimethylsilane in anhydrous acetone to achieve a 0.5 M concentration.
Reagent Addition : Add 3.0 to 5.0 equivalents of anhydrous Sodium Iodide (NaI).
Reaction : Heat the mixture to reflux (approx. 56 °C) under an inert atmosphere (N2 or Ar) for 12-24 hours. Observe the formation of a white precipitate (NaCl).
Workup : Cool to room temperature, filter the suspension through a pad of Celite to remove the NaCl salts, and concentrate the filtrate under reduced pressure.
Purification : Partition the crude residue between diethyl ether and water. Wash the organic layer with saturated aqueous sodium thiosulfate (to quench any trace I2), dry over anhydrous MgSO4, and concentrate to yield the iodo analogue. It is recommended to use this intermediate immediately.
Protocol B: Mild N-Alkylation using the Iodo Analogue
This protocol demonstrates the chemoselective alkylation of a secondary amine using the iodo analogue, ensuring the sensitive TMS group remains intact.
Setup : Dissolve 1.0 equivalent of the target secondary amine and 1.2 equivalents of Trimethyl(5-iodopent-1-ynyl)silane in anhydrous acetonitrile (0.2 M).
Base Addition : Add 2.0 equivalents of finely powdered Potassium Carbonate (K2CO3).
Reaction : Stir the suspension at 60 °C for 8 hours. Monitor the consumption of the amine by TLC or LC-MS. (Note: If the chloro analogue were used, this step would require >100 °C and a stronger base like Cs2CO3 or NaH, risking TMS cleavage).
Workup : Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the target compound via flash column chromatography.
References
PubChem Compound Summary | National Center for Biotechnology Information. CID 2757942 |[Link]
Immobilized DMAP Derivatives Rivaling Homogeneous DMAP | D'Elia, V., Liu, Y., & Zipse, H. European Journal of Organic Chemistry, 2011(8), 1527-1533. |[Link]
Supporting Information - The Royal Society of Chemistry | Preparation of reactive (5-iodo-1-pentynyl)trimethylsilane. | [Link]